Comprehensive Technical Guide on Methyl 5-oxocyclohex-3-ene-1-carboxylate: Structure, Properties, and Synthetic Methodologies
Comprehensive Technical Guide on Methyl 5-oxocyclohex-3-ene-1-carboxylate: Structure, Properties, and Synthetic Methodologies
Executive Summary
Methyl 5-oxocyclohex-3-ene-1-carboxylate (CAS: 37051-55-1) is a highly versatile, bifunctional building block heavily utilized in complex natural product total synthesis and pharmaceutical drug development[1],[2]. Featuring an α,β -unsaturated ketone (enone) and a methyl ester within a six-membered cyclic framework, this molecule offers orthogonal reactivity profiles. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, providing you with field-proven synthetic methodologies, causal mechanistic insights, and self-validating protocols for deploying this scaffold in advanced chemical workflows.
Physicochemical Profiling & Structural Elucidation
The molecular architecture of Methyl 5-oxocyclohex-3-ene-1-carboxylate dictates its reactivity. The C3=C4 double bond is conjugated with the C5 ketone, creating an electrophilic β -carbon (C4) susceptible to Michael additions. Meanwhile, the C1 methyl ester provides a handle for subsequent functionalization or intramolecular cyclization.
Quantitative Data Summary
Below is the consolidated physicochemical data for the target compound, verified against authoritative databases such as and [3],[2].
| Property | Value |
| Chemical Name | Methyl 5-oxocyclohex-3-ene-1-carboxylate |
| CAS Number | 37051-55-1 |
| Molecular Formula | C8H10O3 |
| Molecular Weight | 154.1632 g/mol |
| Monoisotopic Mass | 154.06299 Da |
| SMILES | COC(=O)C1CC=CC(=O)C1 |
| InChIKey | AKPIJBFSCOEJSB-UHFFFAOYSA-N |
| Hazard Classification | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |
Note: Due to its electrophilic nature, the compound is a known skin and eye irritant[4]. Handle with appropriate PPE in a ventilated fume hood.
Synthetic Methodologies: The Diels-Alder Pathway
The most robust and regioselective method for synthesizing 5-substituted cyclohex-2-en-1-ones is the [4+2] Diels-Alder cycloaddition utilizing Danishefsky’s diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and methyl acrylate.
Mechanistic Rationale (Causality)
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Orbital Energetics: Danishefsky's diene is highly electron-rich due to the electron-donating C1-methoxy and C3-siloxy groups, which significantly raise its Highest Occupied Molecular Orbital (HOMO). Methyl acrylate is electron-deficient, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This minimizes the HOMO-LUMO energy gap, allowing the reaction to proceed under mild thermal conditions without requiring a Lewis acid (which could prematurely decompose the sensitive diene).
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Regioselectivity: The reaction strictly follows the "ortho/para" rule of Diels-Alder cycloadditions. The most nucleophilic carbon of the diene (C4) attacks the most electrophilic carbon of the dienophile (the β -carbon of methyl acrylate), ensuring the ester group ends up at the C1 position relative to the eventual ketone at C5.
Figure 1: Mechanistic workflow of the [4+2] cycloaddition yielding the target enone.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . Each step includes observable benchmarks to confirm success before proceeding.
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Preparation and Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
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Causality: Danishefsky's diene is highly moisture-sensitive; ambient water will prematurely hydrolyze the silyl enol ether to a ketone, destroying the diene's reactivity.
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Cycloaddition: Add 10.0 mmol of methyl acrylate and 50 mL of anhydrous toluene. Introduce 12.0 mmol (1.2 equiv) of Danishefsky's diene dropwise. Heat the mixture to 80 °C for 12 hours.
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Validation: TLC monitoring (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active methyl acrylate and the formation of a higher-Rf intermediate (the cyclic silyl enol ether).
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Hydrolysis and Elimination: Cool the reaction to 0 °C. Add 10 mL of a 0.1 N HCl solution in THF. Stir for 1 hour at room temperature.
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Causality: The acidic conditions serve a dual purpose: (1) cleavage of the TMS group to reveal the ketone, and (2) elimination of methanol to establish the thermodynamically stable conjugated α,β -unsaturated enone.
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Isolation: Neutralize with saturated aqueous NaHCO 3 , extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography to yield Methyl 5-oxocyclohex-3-ene-1-carboxylate.
Reactivity & Downstream Applications
A premier application of Methyl 5-oxocyclohex-3-ene-1-carboxylate is its transformation into bridged bicyclic scaffolds, specifically 6-oxabicyclo[3.2.1]oct-3-en-7-one [5]. This is achieved via a stereoselective reduction followed by intramolecular lactonization.
Mechanistic Rationale (Causality)
To form the lactone, the C5 ketone must be reduced to an alcohol. However, standard hydride reagents (like NaBH 4 alone) often result in unwanted 1,4-conjugate addition to the enone. By employing a Luche Reduction (NaBH 4
CeCl 3 ), we alter the reaction causality. Cerium(III) acts as a hard Lewis acid, coordinating selectively to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, directing the softer hydride to undergo exclusive 1,2-reduction. The hydride attacks from the less sterically hindered face, yielding the cis-allylic alcohol, which is perfectly pre-organized for intramolecular transesterification with the C1 methyl ester.
Figure 2: Logical pathway for transforming the enone into a bridged bicyclic scaffold.
Step-by-Step Lactonization Protocol
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Luche Reduction: Dissolve the enone (5.0 mmol) and CeCl 3 ·7H 2 O (5.5 mmol) in 20 mL of methanol at -78 °C. Add NaBH 4 (5.5 mmol) portion-wise.
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Validation: Gas evolution (H 2 ) will be observed.
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Intramolecular Lactonization: After standard aqueous workup, dissolve the crude cis-hydroxy ester in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA) and heat to reflux using a Dean-Stark trap.
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Causality: The acid protonates the methyl ester, making it a superior electrophile. The C5-hydroxyl group attacks the ester carbonyl. Methanol is eliminated and physically removed from the system via the Dean-Stark trap, driving the equilibrium entirely toward the bridged 6-oxabicyclo[3.2.1]oct-3-en-7-one product.
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Analytical Characterization Standards
To validate the integrity of the synthesized Methyl 5-oxocyclohex-3-ene-1-carboxylate, cross-reference your analytical data against these causal benchmarks:
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1 H NMR Spectroscopy: The enone system produces characteristic olefinic signals. The proton at C4 ( β to the ketone) will appear further downfield (approx. 6.8 ppm) compared to the proton at C3 ( α to the ketone, approx. 6.0 ppm). Causality: The electron-withdrawing nature of the carbonyl group depletes electron density at the β -carbon via resonance, heavily deshielding the C4 proton. The ester methoxy group will appear as a sharp, highly integrated singlet at ~3.7 ppm.
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Mass Spectrometry: The exact monoisotopic mass is 154.06299 Da[3]. Expect primary fragmentation to involve the loss of a methoxy radical (M - 31) or the entire methoxycarbonyl group (M - 59), alongside retro-Diels-Alder fragmentation patterns typical of functionalized cyclohexenes.
References
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Methyl 5-oxocyclohex-3-ene-1-carboxylate (AA01B62L) Source: AA Blocks URL:[Link]
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Methyl 5-oxocyclohex-3-ene-1-carboxylate (C8H10O3) - PubChemLite Source: PubChem / uni.lu URL:[Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. methyl 5-oxocyclohex-3-ene-1-carboxylate | 37051-55-1 [sigmaaldrich.com]
- 3. PubChemLite - Methyl 5-oxocyclohex-3-ene-1-carboxylate (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 4. nextsds.com [nextsds.com]
- 5. 4720-83-6 | 6-Oxabicyclo[3.2.1]oct-3-en-7-one | Alkenyls | Ambeed.com [ambeed.com]
